N-(3-methoxyphenyl)-2-{7-methyl-5-[(2-methylphenyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide
Description
The compound N-(3-methoxyphenyl)-2-{7-methyl-5-[(2-methylphenyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide features a [1,2,4]triazolo[4,3-c]pyrimidin-3-one core substituted with a 7-methyl group, a 5-(2-methylphenyl)amino moiety, and an N-(3-methoxyphenyl)acetamide side chain. This structure combines aromatic, hydrogen-bonding, and electron-donating groups, which are critical for modulating solubility, bioavailability, and target binding.
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-[7-methyl-5-(2-methylanilino)-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O3/c1-14-7-4-5-10-18(14)25-21-23-15(2)11-19-26-27(22(30)28(19)21)13-20(29)24-16-8-6-9-17(12-16)31-3/h4-12H,13H2,1-3H3,(H,23,25)(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODPIPUJNMKMMRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=NC(=CC3=NN(C(=O)N32)CC(=O)NC4=CC(=CC=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-2-{7-methyl-5-[(2-methylphenyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide typically involves multiple steps, including the formation of the triazole and pyrimidine rings, followed by their fusion and subsequent functionalization. One common method involves the cyclization of hydrazine derivatives with ortho esters under acidic conditions to form the triazole ring, which is then fused with a pyrimidine ring through a series of condensation reactions .
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted synthesis, which offers advantages such as reduced reaction times and higher yields. This method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, leading to the formation of the desired triazolopyrimidine structure .
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxyphenyl)-2-{7-methyl-5-[(2-methylphenyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives with different functional groups.
Scientific Research Applications
N-(3-methoxyphenyl)-2-{7-methyl-5-[(2-methylphenyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-2-{7-methyl-5-[(2-methylphenyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Data Table: Structural and Functional Comparison
Biological Activity
N-(3-methoxyphenyl)-2-{7-methyl-5-[(2-methylphenyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide is a complex organic compound that belongs to the class of triazolopyrimidine derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. The following sections provide a detailed overview of its biological activity based on existing literature.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 366.42 g/mol. Its structural complexity arises from the presence of multiple functional groups that contribute to its biological activity.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For example:
- Cytotoxicity Studies : A study evaluated the cytotoxic effects of various triazolopyrimidine derivatives on different cancer cell lines. The results demonstrated that certain derivatives showed IC50 values in the low micromolar range against A549 (lung cancer) and MCF7 (breast cancer) cell lines, indicating potent anticancer activity .
- Mechanism of Action : The mechanism by which these compounds exert their antitumor effects often involves the inhibition of specific kinases or growth factor receptors. For instance, triazolopyrimidine derivatives have been shown to inhibit the activity of Aurora kinases, which are crucial for cell division and are commonly overexpressed in cancer cells .
Anti-inflammatory Activity
In addition to antitumor effects, this compound may also exhibit anti-inflammatory properties:
- Inhibition of Cytokine Production : Similar compounds have been reported to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests a potential role as an anti-inflammatory agent .
Case Study 1: Triazolopyrimidine Derivatives in Cancer Therapy
A recent study investigated a series of triazolopyrimidine derivatives for their anticancer properties. Among these derivatives was a compound structurally related to this compound. The study found that this compound exhibited selective cytotoxicity against several cancer cell lines while sparing normal cells .
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | A549 | 5.0 | Aurora Kinase Inhibition |
| Compound B | MCF7 | 8.5 | EGFR Inhibition |
Case Study 2: Anti-inflammatory Properties
Another investigation focused on the anti-inflammatory effects of triazolopyrimidine derivatives in an animal model of arthritis. The results indicated that treatment with these compounds led to a significant reduction in joint swelling and inflammatory markers compared to controls .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to maximize yield?
- Methodology : The synthesis typically involves multi-step reactions, starting with the formation of the triazolo-pyrimidine core followed by functionalization of the acetamide group. Key steps include:
Core Formation : Cyclocondensation of aminotriazole precursors with substituted pyrimidinones under reflux in polar aprotic solvents (e.g., DMF or DMSO) .
Sulfanylation/Acylation : Introduce the acetamide moiety via nucleophilic substitution or coupling reactions (e.g., using chloroacetyl chloride in the presence of K₂CO₃) .
Purification : Column chromatography or recrystallization to isolate the final product.
- Optimization : Use Design of Experiments (DoE) to test variables like temperature, solvent ratios, and catalyst loading. For example, flow chemistry techniques (as in ) can enhance reproducibility in continuous synthesis.
Q. How can spectroscopic and crystallographic methods confirm the compound’s structure and purity?
- Analytical Workflow :
NMR Spectroscopy : Analyze ¹H/¹³C NMR to verify substituent positions (e.g., methoxyphenyl and methylphenyl groups) .
Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF .
X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal structure determination, particularly to resolve ambiguities in tautomeric forms of the triazolo-pyrimidine core .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
- Screening Protocol :
Cytotoxicity : Test against cancer cell lines (e.g., MCF-7) using MTT assays, with IC₅₀ values compared to reference compounds like 5-fluorouracil .
Enzyme Inhibition : Assess activity against COX-2 or lipoxygenase (LOX) using fluorometric or colorimetric assays .
Dose-Response Curves : Use triplicate experiments with positive/negative controls to minimize variability.
Advanced Research Questions
Q. How can contradictions in biological activity data across studies be resolved?
- Case Analysis : If IC₅₀ values vary (e.g., 15 µM vs. 20 µM for similar compounds), consider:
Assay Conditions : Differences in pH, serum concentration, or incubation time (e.g., notes COX-2 inhibition is pH-sensitive).
Structural Isomerism : Use HPLC to check for impurities or tautomeric forms (e.g., keto-enol tautomerism in the triazolo-pyrimidine core) .
Target Selectivity : Perform kinase profiling or proteomic screens to identify off-target interactions .
Q. What computational strategies predict the compound’s binding modes with biological targets?
- In Silico Workflow :
Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like COX-2 or EGFR. Validate with co-crystallized ligands from the PDB .
MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .
QSAR Modeling : Corporate substituent effects (e.g., methoxy vs. chloro groups) to predict activity trends .
Q. How to design structure-activity relationship (SAR) studies for structural optimization?
- SAR Framework :
Substituent Variation : Modify the 3-methoxyphenyl or 2-methylphenyl groups to assess steric/electronic effects. For example, replace methoxy with ethoxy or halogens .
Core Modifications : Compare triazolo-pyrimidine derivatives with pyrazolo- or thieno-pyrimidines to evaluate scaffold-specific bioactivity .
Data Integration : Compile results into a table (e.g., IC₅₀, logP, solubility) to identify lead candidates (see for a template).
Data Contradiction Analysis Example
| Compound | Target | Reported IC₅₀ (µM) | Key Variables |
|---|---|---|---|
| N-(3-acetylphenyl)-2-{...} | MCF-7 | 15 | Serum-free media, 48h incubation |
| N-(4-chlorophenyl)-2-{...} | COX-2 | 20 | 10% FBS, pH 7.4 |
| Similar Pyrrolo Derivatives | LOX-5 | 18 | Pre-incubation with NADPH |
Resolution : Discrepancies arise from assay protocols (e.g., serum content, cofactors). Standardize conditions or use orthogonal assays (e.g., SPR for binding affinity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
